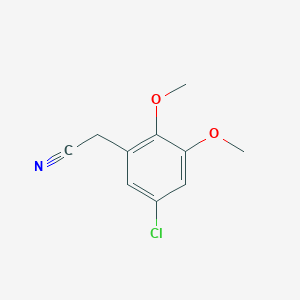
5-Chloro-2,3-dimethoxybenzeneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dimethoxybenzeneacetonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzene, featuring a chloro group at the 5-position and two methoxy groups at the 2- and 3-positions, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxybenzeneacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,3-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable nitrile source, such as sodium cyanide, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethoxybenzeneacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 5-chloro-2,3-dimethoxybenzoic acid or 5-chloro-2,3-dimethoxybenzaldehyde.
Reduction: Formation of 5-chloro-2,3-dimethoxybenzylamine.
Scientific Research Applications
5-Chloro-2,3-dimethoxybenzeneacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethoxybenzeneacetonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzeneacetonitrile: Similar structure but with different positions of the chloro and methoxy groups.
5-Bromo-2,3-dimethoxybenzeneacetonitrile: Similar structure with a bromo group instead of a chloro group.
5-Chloro-2,3-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
Uniqueness
5-Chloro-2,3-dimethoxybenzeneacetonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of chloro, methoxy, and acetonitrile groups provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
86232-37-3 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(5-chloro-2,3-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2/h5-6H,3H2,1-2H3 |
InChI Key |
SRDBABUYJIICAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


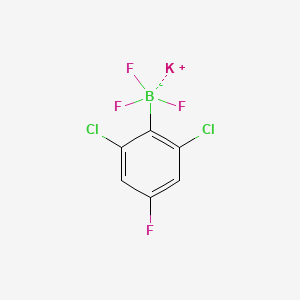
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
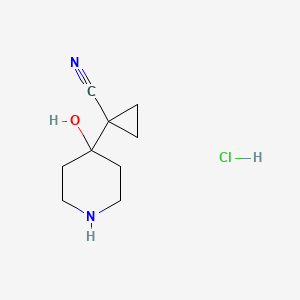
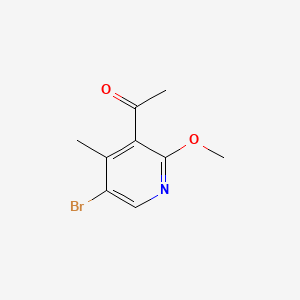
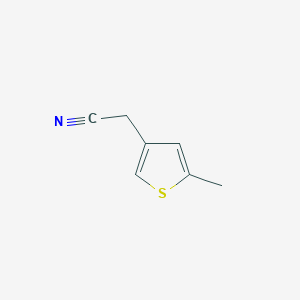
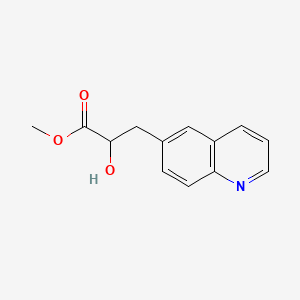
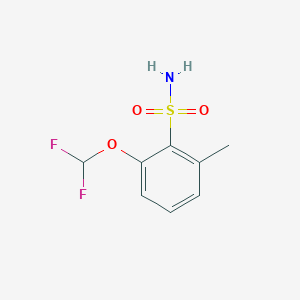
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
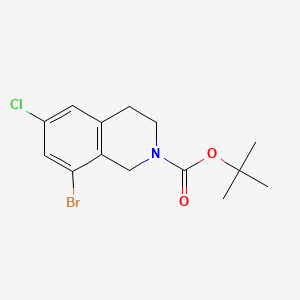
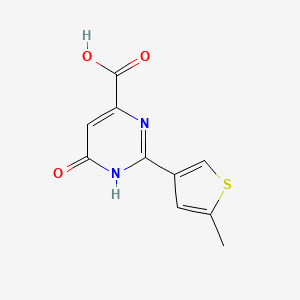
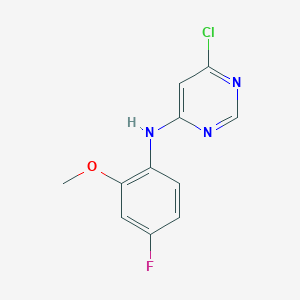

amine hydrochloride](/img/structure/B13485587.png)

